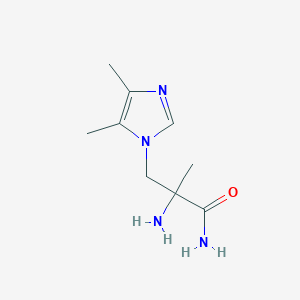
2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanamide is a synthetic organic compound that features an imidazole ring substituted with dimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and acetone.
Substitution with Dimethyl Groups: The imidazole ring is then substituted with dimethyl groups at the 4 and 5 positions using methylating agents such as methyl iodide.
Formation of the Propanamide Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring.
Reduction: Reduction reactions can occur at the amide group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products
Oxidation Products: Oxidized imidazole derivatives.
Reduction Products: Reduced amide derivatives.
Substitution Products: Substituted amino derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The amino and amide groups can form hydrogen bonds with biological molecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-3-(1H-imidazol-1-yl)-2-methylpropanamide: Lacks the dimethyl substitution.
2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)propanoic acid: Contains a carboxylic acid group instead of an amide.
2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-ethylpropanamide: Features an ethyl group instead of a methyl group.
Uniqueness
The presence of the dimethyl groups on the imidazole ring and the specific arrangement of functional groups make 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanamide unique
Eigenschaften
Molekularformel |
C9H16N4O |
|---|---|
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
2-amino-3-(4,5-dimethylimidazol-1-yl)-2-methylpropanamide |
InChI |
InChI=1S/C9H16N4O/c1-6-7(2)13(5-12-6)4-9(3,11)8(10)14/h5H,4,11H2,1-3H3,(H2,10,14) |
InChI-Schlüssel |
ZSNPXQMZVCBCHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C=N1)CC(C)(C(=O)N)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


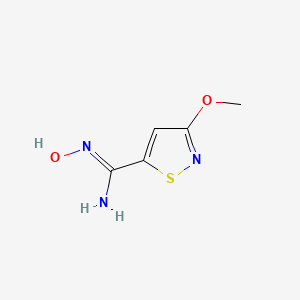
![7-(Furan-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine](/img/structure/B15239836.png)
![rel-(1R,2S,4S)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15239838.png)
![1-[2-(3-Amino-5-methyl-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol](/img/structure/B15239839.png)

![2-Methyl-2,6-diazaspiro[3.5]nonane](/img/structure/B15239853.png)

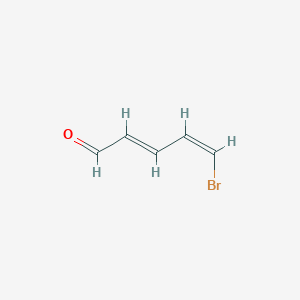
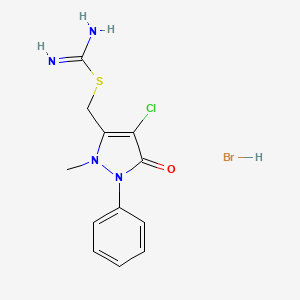
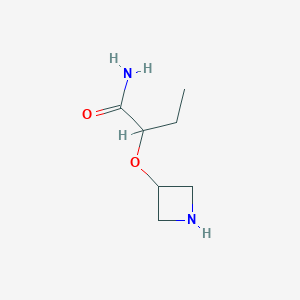
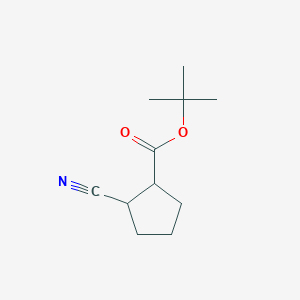


![4-Cyclopropyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B15239911.png)
